molecular formula C6H9N3 B3034114 5-(Azetidin-3-yl)-1H-pyrazole CAS No. 1380778-42-6

5-(Azetidin-3-yl)-1H-pyrazole

Cat. No.: B3034114
CAS No.: 1380778-42-6
M. Wt: 123.16
InChI Key: CMLYUYXCLKBTDM-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-1H-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-1H-pyrazole typically involves the formation of the azetidine ring followed by the construction of the pyrazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in a microchannel reactor . This approach not only reduces the cost but also minimizes the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole and azetidine derivatives.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both rings allows for diverse chemical modifications and interactions with biological targets, enhancing its potential as a versatile building block in synthetic chemistry and drug development .

Properties

IUPAC Name

5-(azetidin-3-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-8-9-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLYUYXCLKBTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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